Stool Consistency: Lonox Inferior to Loperamide in Chronic Diarrhea Management
In a double-blind, randomized, crossover trial of 30 patients with chronic diarrhea, diphenoxylate (mean daily dose 12.5 mg) was significantly less effective than loperamide (mean daily dose 4.6 mg) in producing solid stool formation [1]. Both agents reduced stool frequency to a comparable extent, but the qualitative endpoint of stool consistency favored loperamide [1].
| Evidence Dimension | Stool consistency improvement (proportion of patients achieving formed stool at stable dose) |
|---|---|
| Target Compound Data | Diphenoxylate 12.5 mg/day: reduced stool frequency comparable to loperamide but with inferior stool consistency; 95% of patients had pre-treatment urgency with incontinence |
| Comparator Or Baseline | Loperamide 4.6 mg/day: superior stool consistency formation at 2.5-fold lower milligram dose |
| Quantified Difference | Loperamide 4.6 mg daily (2.3 capsules) provided superior stool consistency compared with diphenoxylate 12.5 mg daily (2.5 capsules), with the same stool frequency reduction in both arms |
| Conditions | Double-blind crossover trial; 30 patients; three 4-week randomized treatment periods; chronic diarrhea; Gastroenterology 1980 |
Why This Matters
For procurement decisions in chronic diarrhea protocols, loperamide achieves superior qualitative symptom control at lower milligram doses, representing a potential cost-per-outcome advantage.
- [1] Palmer KR, Corbett CL, Holdsworth CD. Double-blind cross-over study comparing loperamide, codeine and diphenoxylate in the treatment of chronic diarrhea. Gastroenterology. 1980;79(6):1272-1275. PMID: 7002706. View Source
